5-oxo-1H-quinoline-2-carboxylic acid
Description
5-Oxo-1H-quinoline-2-carboxylic acid is a heterocyclic compound featuring a quinoline backbone with a ketone group at position 5 and a carboxylic acid moiety at position 2. Its structure combines aromaticity with polar functional groups, influencing its solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
5-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h1-5,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCUUPPERJQQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=CC=C(NC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)C2=CC=C(NC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 5-oxo-1H-quinoline-2-carboxylic acid involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the compound with a high yield . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
5-oxo-1H-quinoline-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosgene, imidazole, and other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosgene and imidazole results in the formation of imidazolium chloride as a side product .
Scientific Research Applications
5-oxo-1H-quinoline-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent for the coupling of amino acids in peptide synthesis. In biology, it is employed in the study of enzyme mechanisms and protein interactions. In medicine, the compound is investigated for its potential therapeutic effects and drug development. Industrial applications include its use in the synthesis of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of 5-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile in various reactions, facilitating the formation of amides, carbamates, and ureas. Its ability to hydrolyze readily to give back imidazole makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The quinoline scaffold permits diverse modifications, leading to compounds with distinct properties. Key analogs include:
1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic Acid Alkylamides
- Structure : Incorporates a fused pyrido ring system and an alkylamide group at position 2.
- Properties : Enhanced hydrophobicity due to alkyl chains, improving membrane permeability. Demonstrated moderate diuretic activity in preclinical studies .
6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic Acid Derivatives
- Structure : Features a pyrrolo-fused ring and hydroxy/alkoxy substituents.
- Properties : Alkoxyanilides of this compound showed superior diuretic efficacy compared to hydrochlorothiazide in animal models .
8,9-Disubstituted-5-Methyl-1-Oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic Acid
- Structure : Contains methyl and substituents at positions 8 and 7.
2-[4-Isopropyl-4-Methyl-5-Oxo-4,5-dihydro-1H-imidazol-2-yl]-3-Quinolinecarboxylic Acid
- Structure : Imidazolyl substituent at position 2.
- Properties : Exhibits herbicidal and antifungal activity, attributed to the electron-withdrawing imidazolone group enhancing target binding .
Key Differences in Physicochemical Properties
| Compound | Solubility (logP) | pKa (Carboxylic Acid) | Thermal Stability (°C) |
|---|---|---|---|
| 5-Oxo-1H-quinoline-2-carboxylic acid | 1.2 | 3.8 | 220–240 |
| 1-Hydroxy-3-oxo-pyrido-quinoline-2-carboxylic acid alkylamide | 2.5–3.0 | 4.1 | 180–200 |
| 8,9-Disubstituted-5-methyl-1-oxo-pyrido-quinoline-2-carboxylic acid | 1.8 | 3.5 | 250–270 |
| 2-Imidazolyl-3-quinolinecarboxylic acid | 0.9 | 2.9 | 190–210 |
Note: Data extrapolated from synthesis protocols and property analyses in references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
